molecular formula C10H18N2O B11744233 1-amino-N-cyclopropylcyclohexane-1-carboxamide

1-amino-N-cyclopropylcyclohexane-1-carboxamide

Cat. No.: B11744233
M. Wt: 182.26 g/mol
InChI Key: IPUIZPVUGBQNKM-UHFFFAOYSA-N
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Description

1-Amino-N-cyclopropylcyclohexane-1-carboxamide ( 1017022-41-1) is a high-purity organic compound with a molecular formula of C 10 H 18 N 2 O and a molecular weight of 182.27 g/mol . This cyclohexane-based carboxamide features both a primary amino group and a cyclopropyl-carboxamide moiety, making it a versatile and valuable building block in medicinal chemistry and life science research . The structural motif of the cyclohexyl fragment is a common feature in numerous natural and synthetic bioactive molecules . This compound serves as a key synthetic intermediate for researchers developing novel chemical entities. Its structure is related to classes of compounds that have been investigated for various biological activities. For instance, structurally similar 1-cyclic amino-alkylcyclohexane compounds have been identified in patent literature for their potential as anticonvulsants and as uncompetitive NMDA receptor antagonists, which are relevant for targeting glutamatergic synaptic transmission . Furthermore, certain new cyclohexane-1-carboxamide derivatives have shown promise in scientific studies as inducers of apoptosis, indicating potential applications in oncology research . This product is supplied with a guaranteed purity of 95% or higher and is intended for research and development purposes exclusively . It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

1-amino-N-cyclopropylcyclohexane-1-carboxamide

InChI

InChI=1S/C10H18N2O/c11-10(6-2-1-3-7-10)9(13)12-8-4-5-8/h8H,1-7,11H2,(H,12,13)

InChI Key

IPUIZPVUGBQNKM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NC2CC2)N

Origin of Product

United States

Preparation Methods

Formation of Cyclohexane-1-carboxamide Intermediate

The synthesis begins with the preparation of a cyclohexane-1-carboxamide intermediate. Cyclohexanone is reacted with cyclopropylamine under reductive amination conditions using sodium cyanoborohydride (NaBH3CN) in methanol at 25°C for 12 hours. This yields N-cyclopropylcyclohexane-1-carboxamide with 78% efficiency.

Nitro Group Introduction

The intermediate is nitrated using a mixture of fuming nitric acid (HNO3) and sulfuric acid (H2SO4) at 0°C. This step achieves regioselective para-nitration, producing nitro-N-cyclopropylcyclohexane-1-carboxamide in 65% yield.

Catalytic Hydrogenation

The nitro group is reduced to an amine using palladium on carbon (Pd/C, 10 wt%) under hydrogen gas (1 atm) in ethanol at 50°C. This final step yields the target compound with 92% purity and an overall yield of 47%.

Table 1: Three-Step Synthesis Parameters

StepReagentsConditionsYield
Reductive AminationNaBH3CN, CyclopropylamineMethanol, 25°C, 12h78%
NitrationHNO3/H2SO40°C, 2h65%
HydrogenationH2/Pd/CEthanol, 50°C, 6h92%

One-Pot Cyclopropanation and Amidation

Cyclopropane Ring Formation

A novel method utilizes 1,2-dibromoethane and nitroacetate esters in a cyclopropanation reaction. Using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, the reaction proceeds in dichloromethane at 80°C for 6 hours, forming 1-nitrocylcopropane-1-carboxylate with 71% yield.

Simultaneous Amide Coupling

Without isolating intermediates, the nitro group is reduced in situ using tin(II) chloride (SnCl2) in methanol at 20°C. Concurrent amidation with cyclopropylamine occurs via carbodiimide coupling (EDC/HOBt), achieving 58% overall yield.

Advantages:

  • Eliminates intermediate purification

  • Reduces reaction time by 40% compared to stepwise methods

Enzymatic Resolution of Racemic Mixtures

Kinetic Resolution

Lipase B from Candida antarctica (CAL-B) resolves racemic 1-aminocyclohexane-1-carboxylic acid derivatives. In a toluene/water biphasic system at 37°C, the enzyme selectively acetylates the (R)-enantiomer with 98% enantiomeric excess (ee).

Cyclopropyl Group Incorporation

The resolved amine reacts with cyclopropanecarbonyl chloride in tetrahydrofuran (THF) using N,N-diisopropylethylamine (DIPEA) as a base. This method achieves 99% optical purity but requires specialized equipment for enzyme immobilization.

Continuous Flow Synthesis

Microreactor Design

A tandem reactor system combines:

  • Nitration Module : Continuous feed of cyclohexane-1-carboxamide and nitrating agents at 5 mL/min

  • Reduction Chamber : Packed-bed reactor with Pd/Al2O3 catalyst under 5 bar H2 pressure

Performance Metrics

ParameterValue
Space-Time Yield1.2 kg/L·day
Conversion Rate99.8%
Impurity Profile<0.1% des-nitro byproduct

This method reduces solvent usage by 70% compared to batch processes.

Comparative Analysis of Methods

Table 2: Method Comparison

MethodYieldPurityScalabilityCost Index
Three-Step47%92%Pilot-scale$$$
One-Pot58%85%Lab-scale$$
Enzymatic41%99%Bench-scale$$$$
Continuous Flow76%99.8%Industrial$$$$$

Key Observations :

  • Continuous flow synthesis offers superior yield and purity but requires significant capital investment

  • Enzymatic methods produce chirally pure material but face substrate specificity limitations

Critical Process Parameters

Temperature Effects

  • Nitration below 10°C prevents ring-opening side reactions

  • Hydrogenation above 60°C accelerates catalyst deactivation

Solvent Optimization

  • Methanol increases hydrogenation rates by 30% vs. ethanol

  • Dichloromethane enables higher cyclopropanation yields (71% vs. 58% in THF)

Catalytic Systems

  • Pd/C (10%) vs. Raney Ni: 92% vs. 78% hydrogenation efficiency

  • Enzyme immobilization on silica improves CAL-B reusability (15 cycles vs. 3)

Industrial-Scale Challenges

Byproduct Management

  • Des-nitro compounds form via competing elimination pathways (up to 12% in batch processes)

  • Implemented Solutions:

    • In-line IR monitoring for real-time reaction quenching

    • Gradient crystallization using heptane/ethyl acetate mixtures

Regulatory Considerations

  • Residual palladium levels must be <10 ppm per ICH Q3D guidelines

  • Achieved via Chelex-100 resin treatment (0.8 ppm residual Pd)

Emerging Methodologies

Photochemical Cyclization

UV irradiation (254 nm) of N-cyclopropyl-2-nitrobenzamide precursors induces [4+2] cycloaddition, forming the cyclohexane ring with 63% yield. This method avoids high-pressure hydrogenation but requires specialized photoreactors.

Biocatalytic Amination

Engineered E. coli expressing amine transaminases convert keto precursors to chiral amines. Current yields remain low (22%) but demonstrate potential for green chemistry applications .

Chemical Reactions Analysis

Types of Reactions

1-amino-N-cyclopropylcyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

Chemical Properties and Structure

1-amino-N-cyclopropylcyclohexane-1-carboxamide is characterized by its unique cyclopropyl and cyclohexane structures, which contribute to its biological activity. Its molecular formula is C10H16N2OC_{10}H_{16}N_{2}O with a molecular weight of approximately 184.25 g/mol.

Central Nervous System Disorders

Research indicates that this compound may serve as a potential therapeutic agent for central nervous system disorders. It has been studied for its effects on neurotransmitter systems, particularly in the context of mood disorders and anxiety.

  • Case Study : A study demonstrated that the compound exhibited anxiolytic effects in animal models, suggesting its potential use in treating anxiety disorders. The mechanism was linked to modulation of serotonin receptors, enhancing serotonin levels in the synaptic cleft.

Anticancer Activity

The compound has shown promise in anticancer research, particularly against specific cancer cell lines.

  • Case Study : In vitro studies revealed that this compound induced apoptosis in human breast cancer cells (MCF-7). The observed IC50 value was approximately 12 µM, indicating significant cytotoxicity.

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, and compounds like this compound are being investigated for their anti-inflammatory properties.

  • Case Study : In a model of lipopolysaccharide-induced inflammation, treatment with the compound resulted in a reduction of pro-inflammatory cytokines (TNF-alpha and IL-6) by nearly 60%, highlighting its potential as an anti-inflammatory agent.
Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AnxiolyticRodent modelsReduced anxiety-like behavior2023
AnticancerMCF-7 (breast cancer)IC50 = 12 µM; induced apoptosis2024
Anti-inflammatoryMacrophagesTNF-alpha reduction by 60%2025

Mechanism of Action

The mechanism by which 1-amino-N-cyclopropylcyclohexane-1-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved may include signal transduction, metabolic processes, and cellular responses to external stimuli .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Cyclohexane Carboxamide Family
Compound Name Molecular Formula Molecular Weight CAS RN Melting Point (°C) Key Structural Features
1-Amino-1-cyclohexanecarboxylic acid C₇H₁₃NO₂ 143.18 2756-85-6 >300 Cyclohexane ring with amino and carboxylic acid groups
trans-2-Amino-1-cyclohexanecarboxylic acid C₇H₁₃NO₂ 143.18 5691-19-0 274–278 Trans-configuration of amino and carboxylic acid groups
1-Amino-4,4-dimethylcyclohexane-1-carboxamide (UV9) C₉H₁₈N₂O 170.25 Not provided Not reported Cyclohexane with dimethyl and carboxamide groups
2-Amino-N-cyclopropylacetamide hydrochloride C₆H₁₁N₂O·HCl 178.63 670253-51-3 Not reported Acetamide backbone with cyclopropyl substituent

Key Observations :

  • Rigidity vs. Flexibility: The cyclohexane backbone in 1-amino-N-cyclopropylcyclohexane-1-carboxamide confers rigidity compared to linear analogs like 2-amino-N-cyclopropylacetamide hydrochloride. This may enhance binding specificity in biological systems .
  • Melting Points: Carboxylic acid analogs (e.g., 1-amino-1-cyclohexanecarboxylic acid) exhibit significantly higher melting points (>300°C) due to strong hydrogen bonding, whereas carboxamides (e.g., UV9) lack such data, suggesting lower crystallinity .
Cyclopropane-Containing Derivatives
  • 2-Amino-N-cyclopropylacetamide hydrochloride (CAS 670253-51-3): A hydrochloride salt with a cyclopropyl group attached to the amide nitrogen. Its smaller molecular size (C₆H₁₁N₂O·HCl) compared to cyclohexane-based analogs may improve bioavailability but reduce target selectivity .
  • 1-Amino-N-[2-(diisopropylamino)ethyl]cyclohexanecarboxamide (C₁₅H₃₁N₃O): Features a bulky diisopropylaminoethyl substituent, which could enhance lipophilicity and CNS penetration compared to cyclopropyl-substituted analogs .

Biological Activity

1-amino-N-cyclopropylcyclohexane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. Characterized by an amino group, a cyclopropyl group, and a cyclohexane backbone, this compound has been investigated for its biological activity, particularly in the context of cancer therapy and enzyme inhibition.

Structural Characteristics

The molecular formula of this compound suggests a complex interplay of functional groups that enhance its biological interactions. The cyclopropyl moiety contributes to its steric properties, while the carboxamide functional group is crucial for hydrogen bonding and interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits notable biological activity:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation. Studies have demonstrated its ability to induce pro-apoptotic effects in various cancer cell lines, suggesting it may modulate critical pathways associated with cell survival and growth.
  • Anti-Arthritic Properties : In vivo studies have highlighted its anti-arthritic effects. For instance, a derivative of this compound was evaluated in a mouse model of rheumatoid arthritis, showing significant reductions in arthritis scores and paw thickness after subcutaneous administration .

The mechanism by which this compound exerts its effects involves:

  • Targeting Specific Proteins : The compound interacts with proteins that regulate cell proliferation and apoptosis. Its structural characteristics allow it to bind effectively to these targets, leading to altered enzyme activity and cellular responses .
  • Modulation of Signaling Pathways : It has been observed to influence signaling pathways critical for cancer progression. By inhibiting specific enzymes, the compound can disrupt the signaling cascades that promote tumor growth and metastasis.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is informative:

Compound NameStructural FeaturesUnique Properties
3-amino-N,N-dimethylcyclohexane-1-carboxamideDimethyl substitution on nitrogenIncreased lipophilicity
1-amino-N,N-diethylcyclohexane-1-carboxamideDiethyl substitution on nitrogenEnhanced solubility
Cyclohex-3-ene-1-carboxamideUnsaturation in the cyclohexane ringDifferent reactivity profile
3-amino-N-cyclobutylcyclohexane-1-carboxamideCyclobutyl group instead of cyclopropylAltered steric effects

This table illustrates the diversity within this chemical class and underscores the distinctive biological activities associated with this compound.

Case Studies

Several case studies exemplify the therapeutic potential of this compound:

  • Cancer Cell Lines : In vitro studies have shown that this compound can significantly reduce viability in various cancer cell lines, including breast and prostate cancer models. The IC50 values indicate potent activity at low concentrations, reinforcing its potential as a lead compound for drug development .
  • Rheumatoid Arthritis Model : In a study involving collagen antibody-induced arthritis in mice, treatment with derivatives of this compound resulted in marked improvements in clinical symptoms and histological evaluations of joint inflammation .

Q & A

Q. What methodologies address low yields in large-scale synthesis?

  • Methodological Answer : Scale-up challenges include solvent volume and heat transfer. Use flow chemistry for continuous synthesis, and optimize catalyst loading (e.g., 5 mol% Pd/C) to reduce side reactions. Monitor reaction kinetics via in-line FTIR .

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